1-(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H13FN2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanamine group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automated processes and continuous flow systems are employed to ensure consistent product quality and yield.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Nucleophiles: Nucleophiles like sodium azide, thiols, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine: The base form without the dihydrochloride salt.
1-(3-Chloro-1-methylpyrrolidin-3-yl)methanamine: A similar compound with a chlorine atom instead of fluorine.
1-(3-Methylpyrrolidin-3-yl)methanamine: A compound without the fluorine atom.
Uniqueness
1-(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C6H15Cl2FN2 |
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Molecular Weight |
205.10 g/mol |
IUPAC Name |
(3-fluoro-1-methylpyrrolidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(7,4-8)5-9;;/h2-5,8H2,1H3;2*1H |
InChI Key |
SNDSMRUILRJQMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(CN)F.Cl.Cl |
Origin of Product |
United States |
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